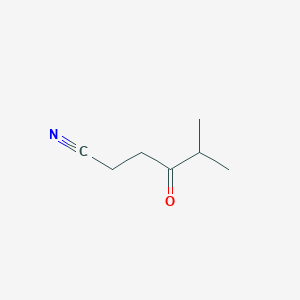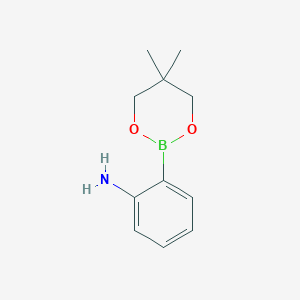
4-Chloro-2-(3-chlorophenyl)-6-phenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(3-chlorophenyl)-6-phenylpyrimidine is a heterocyclic aromatic compound characterized by a pyrimidine ring substituted with chloro and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-chlorophenyl)-6-phenylpyrimidine typically involves the condensation of appropriate substituted benzaldehydes with guanidine derivatives. One common method includes the following steps:
Starting Materials: 3-chlorobenzaldehyde, benzaldehyde, and guanidine hydrochloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol.
Procedure: The mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-(3-chlorophenyl)-6-phenylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of boronic acids and bases.
Major Products
Substitution: Amino or thio derivatives of the pyrimidine.
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Reduced forms of the pyrimidine ring.
Coupling: Biaryl compounds with extended conjugation.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-Chloro-2-(3-chlorophenyl)-6-phenylpyrimidine is used as a building block for synthesizing more complex molecules. Its ability to undergo various reactions makes it valuable for creating libraries of compounds for screening in drug discovery.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of chloro and phenyl groups can enhance binding affinity to biological targets.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as organic semiconductors or polymers with specific electronic properties.
Mécanisme D'action
The mechanism by which 4-Chloro-2-(3-chlorophenyl)-6-phenylpyrimidine exerts its effects depends on its interaction with molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting catalytic activity. The chloro and phenyl groups can enhance hydrophobic interactions and binding specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-phenylpyrimidine: Lacks the additional chloro group on the phenyl ring.
2-(3-Chlorophenyl)-6-phenylpyrimidine: Lacks the chloro group on the pyrimidine ring.
4-Chloro-6-phenylpyrimidine: Lacks the 3-chlorophenyl substitution.
Uniqueness
4-Chloro-2-(3-chlorophenyl)-6-phenylpyrimidine is unique due to the presence of both chloro and phenyl groups on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity and specificity in biological systems, making it a valuable compound for research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Propriétés
Formule moléculaire |
C16H10Cl2N2 |
|---|---|
Poids moléculaire |
301.2 g/mol |
Nom IUPAC |
4-chloro-2-(3-chlorophenyl)-6-phenylpyrimidine |
InChI |
InChI=1S/C16H10Cl2N2/c17-13-8-4-7-12(9-13)16-19-14(10-15(18)20-16)11-5-2-1-3-6-11/h1-10H |
Clé InChI |
WWAWKLROZTVUOI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC(=CC=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-([1,1'-Biphenyl]-4-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13110057.png)
![7-chloro-2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13110060.png)

![3-Bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13110076.png)




